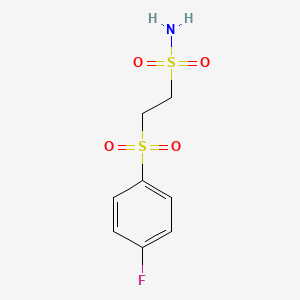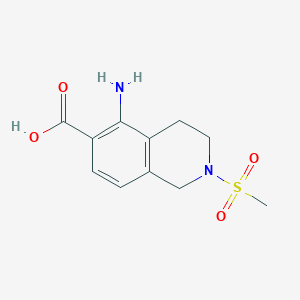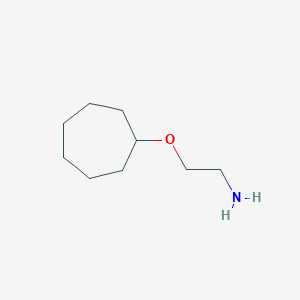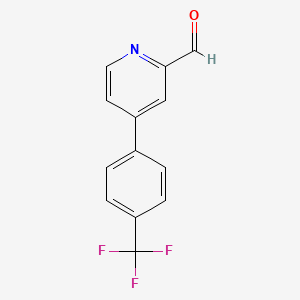
4-(4-(三氟甲基)苯基)吡啶甲醛
描述
It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 267.23 g/mol. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinaldehyde moiety.
科学研究应用
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
- The compound’s primary targets are not explicitly documented in available sources. However, it belongs to the class of trifluoromethylbenzenes , which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups .
Target of Action
Its potential applications and therapeutic relevance remain an intriguing area for investigation . 🧪🔬
生化分析
Biochemical Properties
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms . The nature of these interactions often involves the binding of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde to the active sites of enzymes, thereby altering their catalytic efficiency.
Cellular Effects
The effects of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde has been found to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, depending on the context . For example, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde in laboratory settings have been extensively studied. Over time, this compound has been observed to exhibit stability under various conditions, although it may undergo degradation in the presence of certain reactive species . Long-term studies have shown that 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde can have sustained effects on cellular function, particularly in terms of modulating metabolic pathways and cellular signaling .
Dosage Effects in Animal Models
In animal models, the effects of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde vary with different dosages. At lower doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is effective without causing adverse effects.
Metabolic Pathways
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby contributing to cellular protection against oxidative damage . Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde can affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to accumulate in certain cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism . The localization and accumulation of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde are influenced by its interactions with transport proteins and other cellular components .
Subcellular Localization
The subcellular localization of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is critical for its activity and function. This compound has been observed to localize to specific compartments within the cell, such as the mitochondria and the endoplasmic reticulum . The targeting of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde to these compartments is facilitated by post-translational modifications and targeting signals that direct it to the appropriate locations . The subcellular localization of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde involves the reaction of 4-trifluoromethylphenylboronic acid with 4-bromo-2-pyridinecarbaldehyde in the presence of sodium carbonate and dimethoxyethane. The reaction mixture is degassed under a flow of argon and subjected to ultrasonic treatment for 5-10 minutes .
Industrial Production Methods
While specific industrial production methods for 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde are not extensively documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures, including NMR, HPLC, and LC-MS analyses, to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-(Trifluoromethyl)phenyl)picolinic acid.
Reduction: Formation of 4-(4-(Trifluoromethyl)phenyl)picolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Another compound with a trifluoromethyl group attached to a phenyl ring, used in the reduction and functionalization of graphene oxide.
4-(Trifluoromethyl)phenol: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde stands out due to its picolinaldehyde moiety, which imparts unique reactivity and potential applications in various fields. The combination of the trifluoromethyl group and the picolinaldehyde structure makes it a versatile compound for research and industrial applications.
属性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)10-5-6-17-12(7-10)8-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJYEBPMRRWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


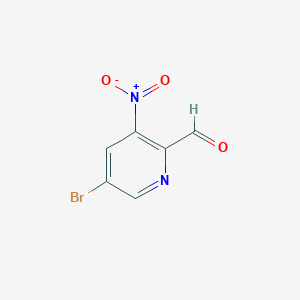
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)

![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
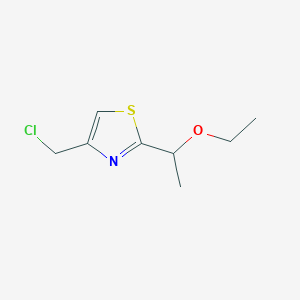
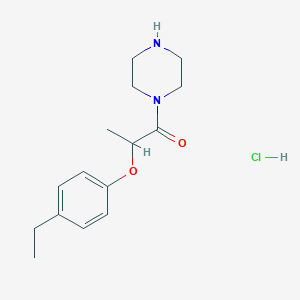
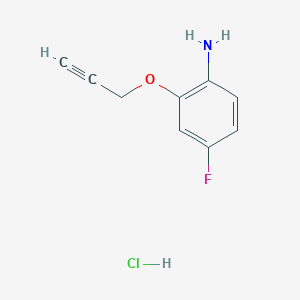
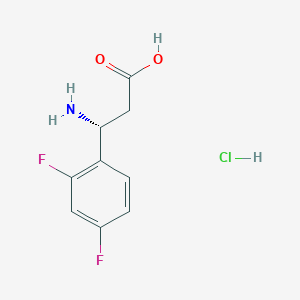
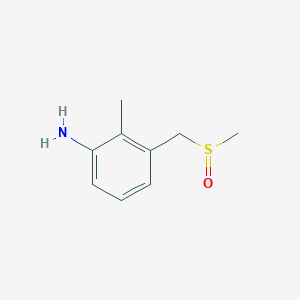
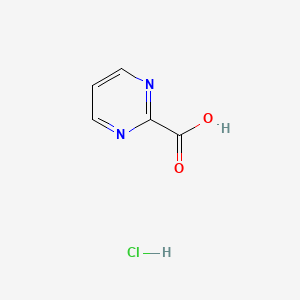
![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)
